2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a complex organic compound that features a combination of methoxyphenoxy, thiophenyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the methoxyphenoxy intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the thiophenyl-furan intermediate: This step involves the coupling of thiophene and furan derivatives using a palladium-catalyzed cross-coupling reaction.
Coupling of intermediates: The final step involves the coupling of the methoxyphenoxy intermediate with the thiophenyl-furan intermediate using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups in this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)acetamide: Lacks the thiophenyl-furan moiety.
N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide: Lacks the methoxyphenoxy moiety.
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide lies in its combination of methoxyphenoxy, thiophenyl, and furan groups, which confer unique chemical and physical properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-21-16-4-2-3-5-17(16)22-11-18(20)19-10-14-6-7-15(23-14)13-8-9-24-12-13/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNALBXPLHMIFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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